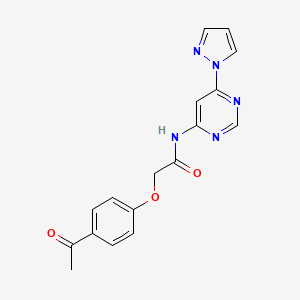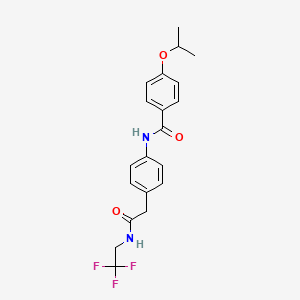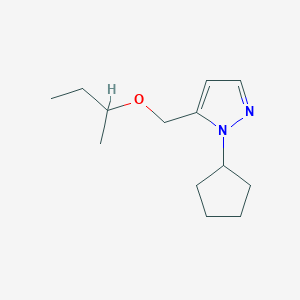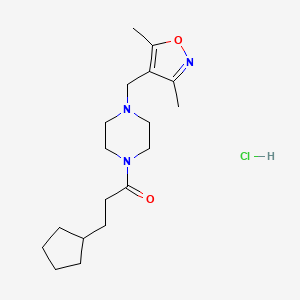
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(4-acetylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(4-acetylphenoxy)acetamide is a heterocyclic molecule that likely contains a pyrazole and pyrimidine moiety as part of its structure. While the specific compound is not directly described in the provided papers, similar compounds with pyrazole and pyrimidine rings have been synthesized and studied. For instance, paper discusses the synthesis of various N-(pyrazol-5-yl)pyridine and pyrazolo[1,5-a]pyrido[3,2-e]pyrimidine derivatives, indicating the interest in such heterocyclic compounds in the field of organic chemistry.
Synthesis Analysis
The synthesis of related compounds involves the reaction of 7-aminopyrazolo[1,5-a]pyrimidin-5(4H)-one or 2-cyano-N(pyrazol-5-yl)acetamide derivatives with arylaldehydes and malononitrile in the presence of ethanol and piperidine . This suggests that a similar approach could potentially be applied to synthesize the compound , using appropriate starting materials and reaction conditions tailored to introduce the acetylphenoxy moiety.
Molecular Structure Analysis
The molecular structure of related compounds shows a tendency for the pyrimidine ring to be inclined at an angle to the benzene ring, as seen in the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides . This inclination is due to the folded conformation about the methylene C atom of the bridge in the molecule. Such structural information is crucial for understanding the three-dimensional conformation of the compound and its potential interactions with other molecules.
Chemical Reactions Analysis
Although the specific chemical reactions of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(4-acetylphenoxy)acetamide are not detailed in the provided papers, the reactions of similar heterocyclic compounds often involve nucleophilic substitution, condensation, and cyclization reactions . These reactions are typically facilitated by the presence of electron-withdrawing or electron-donating groups on the heterocyclic rings, which can influence the reactivity of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of such heterocyclic compounds are influenced by their molecular structure. For example, the intramolecular N—H⋯N hydrogen bond observed in the crystal structures of related compounds can affect the compound's solubility, melting point, and stability. The presence of various functional groups, such as the acetyl group, can also impact the compound's reactivity and interaction with solvents or biological targets.
Wissenschaftliche Forschungsanwendungen
Translocator Protein (TSPO) Ligands for Neuroinflammation Imaging
A study introduced a series of novel pyrazolo[1,5-a]pyrimidines, closely related to N,N-diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide, synthesized to bind the translocator protein 18 kDa (TSPO). This protein is recognized as an early biomarker for neuroinflammatory processes. The compounds exhibited subnanomolar affinity for TSPO, comparable to the reference compound, and showed potential as in vivo PET radiotracers for neuroinflammation, confirmed by brain uptake and accumulation in a rodent model of neuroinflammation (Damont et al., 2015).
Radioligands for Imaging the Translocator Protein (18 kDa)
Another study focused on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET. The compound DPA-714, a 2-phenylpyrazolo[1,5-a]pyrimidineacetamide with a fluorine atom in its structure, was designed for labeling with fluorine-18, enabling in vivo imaging using positron emission tomography. The synthesis process was fully automated, offering a chemically and radiochemically pure product with significant radioactivity, supporting its use in imaging TSPO expression (Dollé et al., 2008).
Anticancer Activity
Research into 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives revealed their synthesis and testing on 60 cancer cell lines, demonstrating appreciable cancer cell growth inhibition in eight cancer cell lines. This study highlights the potential of these compounds as anticancer agents, with one compound showing significant activity against various cancer cell lines, indicating the compound's potential utility in developing new anticancer agents (Al-Sanea et al., 2020).
Antitumor and Anti-inflammatory Agents
A series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones were synthesized and demonstrated outstanding in vitro antitumor activity against HepG2 cell line, as well as potential as anti-inflammatory agents. This novel series of compounds, through their bioactivity profile, suggest a promising avenue for the development of therapeutic agents targeting cancer and inflammation (Rahmouni et al., 2016).
Coordination Complexes and Antioxidant Activity
A study on pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II) explored the effect of hydrogen bonding on the self-assembly process. These compounds demonstrated significant antioxidant activity, indicating their potential use in studying oxidative stress-related diseases (Chkirate et al., 2019).
Eigenschaften
IUPAC Name |
2-(4-acetylphenoxy)-N-(6-pyrazol-1-ylpyrimidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c1-12(23)13-3-5-14(6-4-13)25-10-17(24)21-15-9-16(19-11-18-15)22-8-2-7-20-22/h2-9,11H,10H2,1H3,(H,18,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STFUAEOOOIYCHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC(=NC=N2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(4-acetylphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-6-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2543537.png)


![Cyclohex-3-en-1-yl-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2543540.png)
![Tert-butyl N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]carbamate](/img/structure/B2543541.png)

![tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B2543543.png)
![2,2,2-trichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2543544.png)


![3-((4-chlorophenyl)sulfonyl)-N-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2543547.png)


![N-(6-bromobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-phenylpropanamide](/img/structure/B2543559.png)